molecular formula C10H9N3OS B1270540 2-amino-N-(1,3-thiazol-2-yl)benzamide CAS No. 33373-89-6

2-amino-N-(1,3-thiazol-2-yl)benzamide

Cat. No. B1270540
CAS RN: 33373-89-6
M. Wt: 219.27 g/mol
InChI Key: DVXPHPFMFVWGJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-amino-N-(1,3-thiazol-2-yl)benzamide derivatives often involves the coupling of benzoyl chloride with 2-amino pyridine derivatives in a one-pot reaction, followed by the oxidation using copper(ii) chloride which leads to cyclization and the production of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives (Adhami, Safavi, Ehsani, Ardestani, Emmerling, & Simyari, 2014). This method showcases the complexity and the innovative approaches taken to synthesize such compounds, indicating the evolving nature of synthetic chemistry in the exploration of new therapeutic agents and materials.

Molecular Structure Analysis

The molecular structure of 2-amino-N-(1,3-thiazol-2-yl)benzamide and its derivatives has been elucidated using techniques like X-ray crystallography, which provides detailed information on the atomic arrangement and bonding within the molecule. These studies reveal that the structure of these compounds is stabilized by various intermolecular interactions, including hydrogen bonds and π-π interactions, which can influence their physical and chemical properties (Saeed, Khurshid, Flörke, Echeverría, Piro, Gil, Rocha, Frontera, El‐Seedi, Mumtaz, & Erben, 2020).

Chemical Reactions and Properties

2-Amino-N-(1,3-thiazol-2-yl)benzamide and its derivatives participate in various chemical reactions, leading to the formation of complex structures with potential biological activity. For instance, the compound has been involved in reactions leading to the synthesis of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives, which have shown significant cytotoxicity against cancer cell lines. This illustrates the compound's reactivity and its utility in developing new therapeutic agents (Adhami et al., 2014).

Scientific Research Applications

  • Antifungal Agents : Compounds derived from 2-amino-1, 3-thiazol-5-yl, including 2-amino-N-(1,3-thiazol-2-yl)benzamide, have been synthesized and screened for their antifungal activity. The study conducted by Narayana et al. (2004) highlighted these compounds' potential as antifungal agents (Narayana et al., 2004).

  • Antimicrobial Agents : Research by Bikobo et al. (2017) synthesized derivatives of 2-phenylamino-thiazole, including benzamide ethers, which demonstrated significant antimicrobial activity against various bacterial and fungal strains. This study indicates the compounds' effectiveness in combating microbial infections (Bikobo et al., 2017).

  • Supramolecular Gelators : A study by Yadav and Ballabh (2020) explored N-(thiazol-2-yl)benzamide derivatives as supramolecular gelators, examining the role of methyl functionality and S⋯O interaction in gelation behavior. This research contributes to the understanding of non-covalent interactions in gel formation (Yadav & Ballabh, 2020).

  • Polymer Synthesis : Mallakpour and Ahmadizadegan (2013) reported the synthesis of novel poly(amide-imide)s using 3,5-diamino-N-(thiazol-2-yl)benzamide, demonstrating the application of these compounds in creating optically active polymers with potential industrial applications (Mallakpour & Ahmadizadegan, 2013).

  • Anticancer Activity : The synthesis and evaluation of N-(thiazol-2-yl)benzamide derivatives for anticancer activity have been studied, indicating their potential in developing new cancer treatments. The research by Senthilkumar et al. (2021) is one such example, where synthesized compounds were evaluated for their efficacy against breast cancer cells (Senthilkumar, Umarani, & Satheesh, 2021).

Safety and Hazards

Sigma-Aldrich provides “2-amino-N-(1,3-thiazol-2-yl)benzamide” as-is, without any representation or warranty with respect to the product, including any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

Future Directions

Research on thiazole derivatives, such as “2-amino-N-(1,3-thiazol-2-yl)benzamide”, is ongoing, with a focus on developing new compounds that can decrease drug resistance and reduce unpleasant side effects .

properties

IUPAC Name

2-amino-N-(1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c11-8-4-2-1-3-7(8)9(14)13-10-12-5-6-15-10/h1-6H,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXPHPFMFVWGJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357201
Record name 2-amino-N-(1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(1,3-thiazol-2-yl)benzamide

CAS RN

33373-89-6
Record name 2-amino-N-(1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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